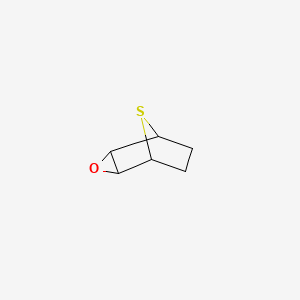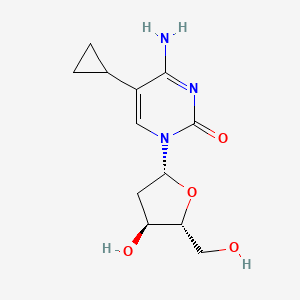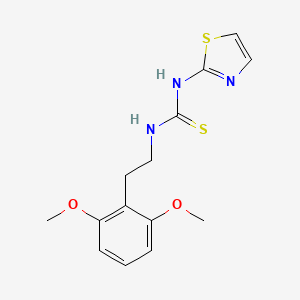
Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N'-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-(2,6-dimethoxyphenyl)ethylamine with 2-isothiocyanatothiazole. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The thiazole ring and dimethoxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The thiazole ring and dimethoxyphenyl group play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N’-2-pyridyl-
- Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N’-2-imidazolyl-
- Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N’-2-pyrimidinyl-
Uniqueness
Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and materials science.
Properties
CAS No. |
149486-31-7 |
|---|---|
Molecular Formula |
C14H17N3O2S2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-[2-(2,6-dimethoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C14H17N3O2S2/c1-18-11-4-3-5-12(19-2)10(11)6-7-15-13(20)17-14-16-8-9-21-14/h3-5,8-9H,6-7H2,1-2H3,(H2,15,16,17,20) |
InChI Key |
OBGZKGVRMQHLEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CCNC(=S)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


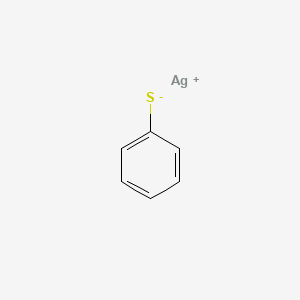

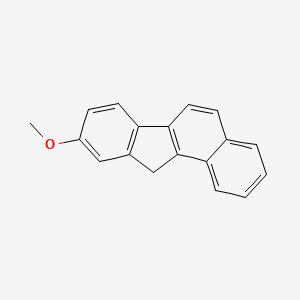

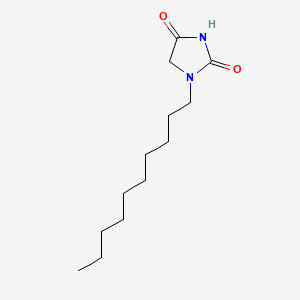
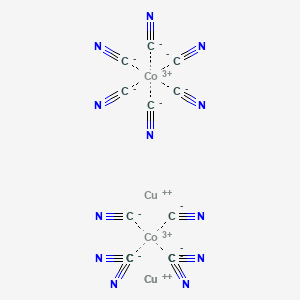

![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)
